molecular formula C7H2Br3F3 B3298173 1,2,5-Tribromo-3-(trifluoromethyl)benzene CAS No. 89642-34-2

1,2,5-Tribromo-3-(trifluoromethyl)benzene

Cat. No.: B3298173
CAS No.: 89642-34-2
M. Wt: 382.80
InChI Key: AJKPMJZDKAYKNK-UHFFFAOYSA-N
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Description

1,2,5-Tribromo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1,2,5-Tribromo-3-(trifluoromethyl)benzene typically involves organic synthesis methods. One common route includes the bromination of 3-(trifluoromethyl)aniline followed by further bromination steps to achieve the desired substitution pattern . The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1,2,5-Tribromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1,2,5-Tribromo-3-(trifluoromethyl)benzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with specific properties.

    Biology: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

    Medicine: Although not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be explored for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1,2,5-Tribromo-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, its electron-withdrawing groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes or receptors can be studied to understand its effects at the molecular level.

Comparison with Similar Compounds

1,2,5-Tribromo-3-(trifluoromethyl)benzene can be compared with other halogenated benzenes, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic and steric effects that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

1,2,5-tribromo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKPMJZDKAYKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673778
Record name 1,2,5-Tribromo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-34-2
Record name 1,2,5-Tribromo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89642-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Tribromo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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